![molecular formula C11H12N4O4 B1530451 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol CAS No. 1478560-05-2](/img/structure/B1530451.png)
3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol
Overview
Description
“3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol” is a synthetic compound with the molecular formula C11H12N4O4 and a molecular weight of 264.24 g/mol . It is also known as NQDI-1.
Molecular Structure Analysis
The molecular structure of “3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol” consists of a quinazolin-4-yl group attached to a propane-1,2-diol group via an amino link . The quinazolin-4-yl group contains a nitro group at the 6-position .Scientific Research Applications
Drug Development
The nitroquinazoline moiety of the compound is structurally similar to many pharmacologically active quinazolines, which are known for their antitumor properties . This suggests potential use in the development of new antitumor agents. The compound could serve as a precursor or a scaffold in medicinal chemistry for synthesizing novel drugs targeting specific cancer cells.
Bioactive Material Synthesis
Given its structural features, this compound could be used in the synthesis of bioactive materials. For instance, it could be utilized to create cationic polymers for gene delivery, leveraging the presence of the amino group to bind genetic material .
Polymer Chemistry
The amino group in the compound provides a reactive site for the synthesis of functional cyclic carbonate monomers. These monomers can be polymerized to produce biodegradable polymers with potential applications in environmentally friendly products and biomedical devices .
properties
IUPAC Name |
3-[(6-nitroquinazolin-4-yl)amino]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c16-5-8(17)4-12-11-9-3-7(15(18)19)1-2-10(9)13-6-14-11/h1-3,6,8,16-17H,4-5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPLHKKFQRGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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